1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
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Overview
Description
1-[(Cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of the corresponding aldehyde or alcohol.
Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of the indole derivative with cyclopentyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[(Cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar in structure but contains a pyrazole ring instead of an indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
Uniqueness: 1-[(Cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylcarbamoyl group and carboxylic acid moiety contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]indole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(17-11-4-1-2-5-11)10-18-9-8-12-13(16(20)21)6-3-7-14(12)18/h3,6-9,11H,1-2,4-5,10H2,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWQIIKUPRDHJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C(C=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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